3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a benzamide moiety
Mechanism of Action
Target of Action
For instance, substituted 3-(pyridin-2-yl)phenylamino derivatives have been designed as protoporphyrinogen oxidase (PPO) inhibitors .
Mode of Action
Related compounds have been found to interact with their targets through various mechanisms, such as intramolecular proton transfer .
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways, such as the protoporphyrinogen oxidase pathway .
Result of Action
Related compounds have been found to exhibit various effects, such as herbicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the coupling of a pyridin-2-yloxy derivative with a thiophen-2-yl ethylamine under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are used in similar applications.
Imidazo[1,2-a]pyrimidines: Another class of compounds with comparable properties and uses.
Uniqueness
3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(20-11-9-16-7-4-12-23-16)14-5-3-6-15(13-14)22-17-8-1-2-10-19-17/h1-8,10,12-13H,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRNOKKDJXROSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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